2-Aminoheptane sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Aminoheptane sulfate can be synthesized through the reaction of 2-aminoheptane with sulfuric acid. The reaction typically involves the following steps:

Preparation of 2-Aminoheptane: This can be achieved by the reductive amination of heptanone with ammonia or an amine source in the presence of a reducing agent such as hydrogen or a metal catalyst.

Formation of this compound: The 2-aminoheptane is then reacted with sulfuric acid to form the sulfate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Preparation of 2-Aminoheptane: Using large-scale reactors and continuous flow systems to ensure efficient production.

Conversion to Sulfate Salt: The 2-aminoheptane is then reacted with sulfuric acid in large mixing tanks, followed by crystallization and purification steps to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoheptane sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of heptanone or heptanal.

Reduction: Formation of heptylamine.

Substitution: Formation of various alkyl or acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block in Organic Synthesis: 2-Aminoheptane sulfate serves as a versatile reagent in organic synthesis, facilitating various chemical reactions, including oxidation and reduction processes.

- Chemical Reactions:

- Oxidation: Converts to ketones or aldehydes.

- Reduction: Forms primary amines.

- Substitution Reactions: Engages in nucleophilic substitutions to produce derivatives.

Biology

- Sympathomimetic Effects: The compound acts as a reuptake inhibitor and releasing agent for norepinephrine, influencing the sympathetic nervous system's activity. This mechanism underlies its stimulant effects and potential applications in managing conditions like hypotension.

- Cellular Impact: Studies show that it affects catecholamine uptake and release in cultured chromaffin cells, highlighting its role in neurotransmitter dynamics.

Medicine

- Nasal Decongestant: Tuaminoheptane is used in formulations for nasal congestion relief due to its vasoconstrictive properties. Clinical applications include:

Case Studies and Clinical Insights

- Clinical Efficacy:

-

Pharmacokinetics:

- Research indicates that the pharmacokinetics of Tuaminoheptane can vary based on administration routes, affecting its bioavailability and therapeutic efficacy.

- Safety Profile:

Wirkmechanismus

2-Aminoheptane sulfate exerts its effects by acting as a sympathomimetic agent. It stimulates the sympathetic nervous system by promoting the release of norepinephrine and inhibiting its reuptake. This leads to increased levels of norepinephrine in the synaptic cleft, resulting in vasoconstriction and stimulation of the central nervous system . The compound targets norepinephrine transporters and interacts with adrenergic receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Dimethylbutylamine

- Heptaminol

- Iproheptine

- Isometheptene

- Methylhexanamine

- Octodrine

Comparison: 2-Aminoheptane sulfate is unique due to its specific structure and mechanism of action. Unlike phenethylamines, which have an aromatic ring, this compound is an alkylamine with a straight-chain structure . This structural difference contributes to its distinct pharmacological properties and effects on the sympathetic nervous system .

Biologische Aktivität

2-Aminoheptane sulfate, also known as tuaminoheptane sulfate, is a compound with notable biological activities primarily linked to its sympathomimetic properties. This article explores its mechanisms of action, pharmacological effects, biochemical pathways, and relevant research findings, including case studies and data tables.

Target of Action

this compound functions as a sympathomimetic agent , primarily acting on the norepinephrine transporter. It inhibits the reuptake of norepinephrine and promotes its release, leading to increased levels in the synaptic cleft. This mechanism underlies its stimulant and decongestant effects.

Biochemical Pathways

The elevation of norepinephrine affects several physiological responses:

- Vasoconstriction : Narrowing of blood vessels, particularly in nasal passages, which alleviates congestion.

- Increased Heart Rate and Blood Pressure : Stimulation of the sympathetic nervous system results in heightened cardiovascular activity.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by factors such as:

- Route of Administration : Oral or intranasal routes may yield different absorption rates.

- Metabolism : The compound is metabolized in the liver, affecting its bioavailability.

- Individual Variability : Genetic factors can influence how different individuals metabolize the compound.

Cellular Effects

Research has shown that this compound affects various cell types, notably:

- Chromaffin Cells : Studies indicate alterations in catecholamine uptake and release in cultured chromaffin cells when exposed to this compound.

- Enzyme Activity : In enzyme studies involving Vibrio fluvialis, 2-aminoheptane was utilized as a nitrogen source, demonstrating its role in microbial metabolism .

Case Study 1: Vasoconstrictive Effects

A clinical study highlighted the effectiveness of this compound as a nasal decongestant. Patients reported significant relief from nasal congestion due to its vasoconstrictive properties. However, concerns regarding potential side effects such as skin irritation were noted .

Case Study 2: Stimulant Properties

Another study investigated the stimulant effects of this compound on healthy volunteers. The results showed increased heart rates and blood pressure following administration, confirming its sympathomimetic activity. Participants experienced heightened alertness but also reported adverse effects like anxiety and palpitations.

Data Table: Summary of Biological Activities

Safety and Regulatory Status

Despite its biological activities, safety concerns have limited the clinical use of this compound. Reports indicate potential for skin irritation and allergic reactions among users. Regulatory assessments have led to scrutiny over its use in over-the-counter formulations due to these safety issues .

Eigenschaften

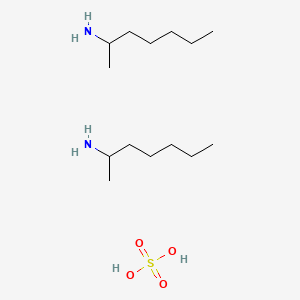

CAS-Nummer |

6411-75-2 |

|---|---|

Molekularformel |

C7H19NO4S |

Molekulargewicht |

213.30 g/mol |

IUPAC-Name |

heptan-2-amine;sulfuric acid |

InChI |

InChI=1S/C7H17N.H2O4S/c1-3-4-5-6-7(2)8;1-5(2,3)4/h7H,3-6,8H2,1-2H3;(H2,1,2,3,4) |

InChI-Schlüssel |

ASNSHZBVZYSNTB-UHFFFAOYSA-N |

SMILES |

CCCCCC(C)N.CCCCCC(C)N.OS(=O)(=O)O |

Kanonische SMILES |

CCCCCC(C)N.OS(=O)(=O)O |

Verwandte CAS-Nummern |

6411-75-2 123-82-0 (Parent) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.